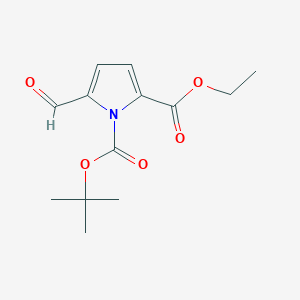![molecular formula C9H15N3O6 B515096 2-[[4,6-Bis(2-hydroxyethoxy)-1,3,5-triazin-2-yl]oxy]ethanol CAS No. 891-65-6](/img/structure/B515096.png)
2-[[4,6-Bis(2-hydroxyethoxy)-1,3,5-triazin-2-yl]oxy]ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-[[4,6-Bis(2-hydroxyethoxy)-1,3,5-triazin-2-yl]oxy]ethanol” is a chemical compound with the molecular formula C9H21N3O6 . It is a derivative of 1,3,5-triazine, which is a class of compounds known for their applications in different fields, including the production of herbicides and polymer photostabilisers .
Molecular Structure Analysis
The molecular structure of this compound is based on a 1,3,5-triazine ring, which is a six-membered ring containing three nitrogen atoms and three carbon atoms. Attached to this ring are two hydroxyethoxy groups and one ethanol group .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are not fully detailed in the available resources. It has a molecular weight of 267.282 g/mol . Other properties such as melting point, boiling point, density, and refractive index are not available .Applications De Recherche Scientifique
1. Application in the Synthesis of Heterocyclic Compounds
Triazines, including derivatives of 2-[[4,6-Bis(2-hydroxyethoxy)-1,3,5-triazin-2-yl]oxy]ethanol, play a crucial role in the synthesis of heterocyclic compounds. The heterocyclic compound bearing triazine scaffold is significant in medicinal chemistry. These compounds have been extensively studied and evaluated for a broad spectrum of biological activities including antimicrobial, antifungal, anticancer, antiviral, and anti-inflammatory properties. The triazine nucleus is considered a core moiety in the development of future drugs due to its potent pharmacological activity (Verma et al., 2019).
2. Potential in Bio-Ethanol Production and Hydrogen Production
This compound might be indirectly linked to the production of bio-ethanol and hydrogen. Bio-ethanol is a sustainable energy carrier produced mainly from biomass fermentation. Ethanol reforming provides a promising method for hydrogen production from renewable resources. Catalysts like Rh and Ni, used in ethanol steam reforming, significantly affect hydrogen production. The use of proper support for catalysts and methods of catalyst preparation can greatly enhance the activity of these catalysts (Ni et al., 2007).
3. Role in Conversion of Plant Biomass to Functional Materials
This compound may also have implications in the conversion of plant biomass into useful derivatives like 5-Hydroxymethylfurfural (HMF). HMF and its derivatives are essential platform chemicals produced from plant biomass, such as hexose carbohydrates and lignocellulose. These derivatives could potentially replace non-renewable hydrocarbon sources to a significant extent in the future, paving the way for new generations of polymers, functional materials, and fuels (Chernyshev et al., 2017).
4. Application in Wastewater Treatment
The compound's potential application extends to the treatment of organic pollutants in wastewater using oxidoreductive enzymes. In the presence of certain redox mediators, enzymes can degrade or transform recalcitrant compounds found in industrial wastewater. These redox mediators can significantly enhance the efficiency of degradation, expanding the range of substrates that can be treated (Husain & Husain, 2007).
Propriétés
IUPAC Name |
2-[[4,6-bis(2-hydroxyethoxy)-1,3,5-triazin-2-yl]oxy]ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O6/c13-1-4-16-7-10-8(17-5-2-14)12-9(11-7)18-6-3-15/h13-15H,1-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQCQIDASMGZZPQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COC1=NC(=NC(=N1)OCCO)OCCO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50365313 |
Source


|
| Record name | AE-562/12222015 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50365313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
891-65-6 |
Source


|
| Record name | AE-562/12222015 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50365313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,3,4,5-Tetrakis[(2,2-dimethylpropanoyl)oxy]-6-hydroxycyclohexyl pivalate](/img/structure/B515013.png)



![2-Hydroxy-3,4,5,6-tetrakis[(3-methylbutanoyl)oxy]cyclohexyl 3-methylbutanoate](/img/structure/B515019.png)


![3-[Tert-butyl(dimethyl)silyl]-2-benzothiophene-1-carbaldehyde](/img/structure/B515024.png)
![3-thioxo-1H,3H-benzo[de]isothiochromen-1-one](/img/structure/B515025.png)
![2-{[2-(3,5-Dibromo-4-hydroxyphenyl)ethyl]amino}naphthoquinone](/img/structure/B515028.png)
![4,8-Dibromo-1,3,5,7-tetrahydrothieno[3,4-f][2]benzothiole](/img/structure/B515030.png)
![1,12-Diphenyl-15,18-dioxapentacyclo[10.5.1.0~2,11~.0~4,9~.0~13,17~]octadeca-2(11),3,5,7,9-pentaene-14,16-dione](/img/structure/B515031.png)

